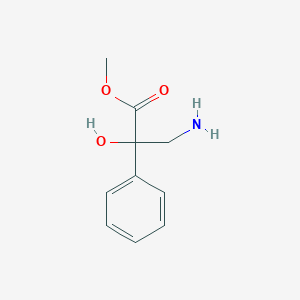
Methyl 3-amino-2-hydroxy-2-phenylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” belongs to the class of organic compounds known as hybrid peptides. These are compounds containing at least two different types of amino acids (alpha, beta, gamma, delta) linked to each other through a peptide bond .
Molecular Structure Analysis
The molecular formula of “this compound” is C10H13NO2 . The molecular weight is 179.221 . More detailed structural information may be available in structural databases .Applications De Recherche Scientifique
Cross-Coupling Reactions
A study by Wan et al. (2013) demonstrated the utility of Methyl 3-amino-2-hydroxy-2-phenylpropanoate derivatives in cross-coupling reactions. The research highlighted meta-C–H arylation and methylation of 3-phenylpropanoic acid and phenolic derivatives, utilizing a U-shaped template for effective cross-coupling with organoborons. This approach underscores the compound's relevance in constructing complex molecular architectures (L. Wan, Navid Dastbaravardeh, Gang Li, & Jin-quan Yu, 2013).
Synthesis of Amino Acid Ester Isocyanates
Tsai et al. (2003) focused on the synthesis of Methyl (S)-2-isocyanato-3-phenylpropanoate, showcasing its application in preparing esters of substituted monobasic acids and isocyanates. This research contributes to the broader field of acylation and amino acid derivative synthesis, highlighting the compound's versatility in organic synthesis (J. Tsai, Leo R. Takaoka, N. Powell, & J. Nowick, 2003).
Enzymatic Resolution and Asymmetric Synthesis
Research by Escalante (2008) explored the enzymatic resolution of methyl 3-aminobutanoate and methyl 3-amino-3-phenylpropanoate derivatives. The study utilized lipase from Candida antarctica for transesterification, resulting in high conversion and yield of optically pure enantiomers. This underscores the compound's role in producing enantiomerically pure substances for pharmaceutical applications (J. Escalante, 2008).
Colorimetric Sensors for Oxyanions
Suryanti et al. (2020) developed a colorimetric sensor based on Methyl-3-(2-hydroxy-5-nitrophenyl amino)-3-phenylpropanoate for detecting oxyanions like H2PO4– and AcO–. The compound's structure, featuring –OH and –NH groups, enables significant visual color changes upon anion detection, demonstrating its potential in environmental monitoring and analytical chemistry (V. Suryanti, F. Wibowo, & S. Handayani, 2020).
Chiral Catalysis and Pharmaceutical Intermediates
A study by Li et al. (2013) on asymmetric biocatalysis using a new isolated strain of Methylobacterium Y1-6 focused on the production of S-3-amino-3-phenylpropionic acid, a key intermediate in pharmaceuticals like S-dapoxetine. This research highlights the compound's significance in the biocatalytic preparation of enantiopure compounds, emphasizing its importance in drug development (Yi Li, Wen-feng Wang, Yu Huang, Q. Zou, & Guojun Zheng, 2013).
Safety and Hazards
“Methyl 3-amino-2-hydroxy-2-phenylpropanoate” may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and rinsing cautiously with water for several minutes in case of contact with eyes (P305+P351+P338) .
Propriétés
IUPAC Name |
methyl 3-amino-2-hydroxy-2-phenylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-14-9(12)10(13,7-11)8-5-3-2-4-6-8/h2-6,13H,7,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIFOWOCVQMAUBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CN)(C1=CC=CC=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[(2-Methylpropan-2-yl)oxy]azepane;hydrochloride](/img/structure/B2635381.png)
![2-cyano-3-{8-methylimidazo[1,2-a]pyridin-3-yl}-N-propylprop-2-enamide](/img/structure/B2635383.png)
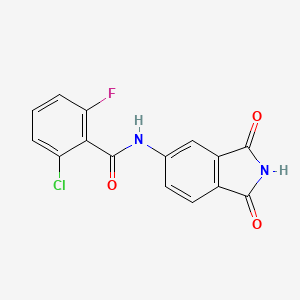
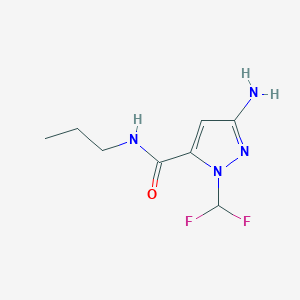

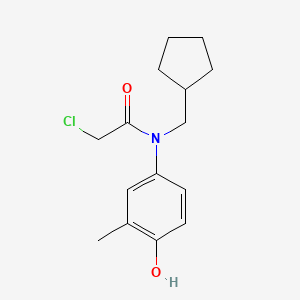
![N-(3,4-dimethoxyphenyl)-N'-(5-{[(3-oxo-3,4-dihydroquinoxalin-2-yl)methyl]thio}-1,3,4-thiadiazol-2-yl)urea](/img/structure/B2635392.png)
![2-{[1-ethyl-3-methyl-7-oxo-6-(2-phenylethyl)-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2635393.png)
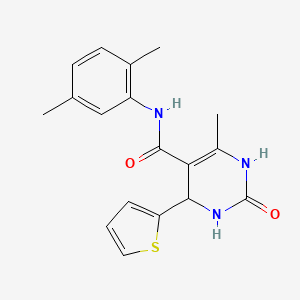
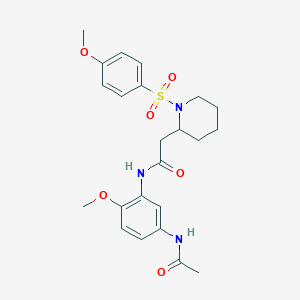
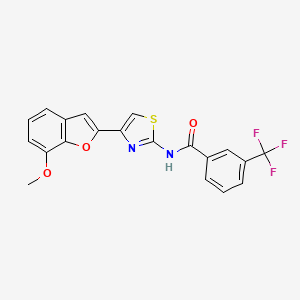

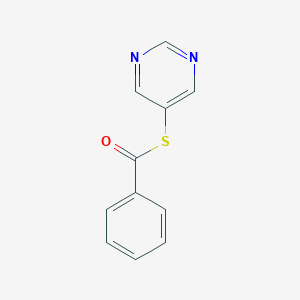
![1-(3-fluorophenyl)-4-[(1-phenyl-1H-1,2,3-triazol-4-yl)methyl]-1,2,3,4-tetrahydropyrazine-2,3-dione](/img/structure/B2635402.png)
